(R)-2-(1-Imidazolyl)propanoic Acid

Chiral Building Blocks Asymmetric Synthesis Enantiomeric Excess

(R)-2-(1-Imidazolyl)propanoic acid (CAS 754145-95-4) is the dextrorotatory enantiomer of α-methyl-1H-imidazole-1-acetic acid, a chiral imidazole-containing propanoic acid with molecular formula C₆H₈N₂O₂ and molecular weight 140.14 g/mol. The compound features an imidazole ring directly attached to the α-carbon of a propanoic acid backbone, creating a single stereogenic center that yields two distinct enantiomers: the (R)-form (PubChem CID and the (S)-form (CAS 1007349-05-4).

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 754145-95-4
Cat. No. B2955571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-Imidazolyl)propanoic Acid
CAS754145-95-4
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESCC(C(=O)O)N1C=CN=C1
InChIInChI=1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10)/t5-/m1/s1
InChIKeySFWQHFXRVMKCLS-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-2-(1-Imidazolyl)propanoic Acid (CAS 754145-95-4): A Chiral Imidazolepropionic Acid Building Block


(R)-2-(1-Imidazolyl)propanoic acid (CAS 754145-95-4) is the dextrorotatory enantiomer of α-methyl-1H-imidazole-1-acetic acid, a chiral imidazole-containing propanoic acid with molecular formula C₆H₈N₂O₂ and molecular weight 140.14 g/mol [1]. The compound features an imidazole ring directly attached to the α-carbon of a propanoic acid backbone, creating a single stereogenic center that yields two distinct enantiomers: the (R)-form (PubChem CID 960595) and the (S)-form (CAS 1007349-05-4) [2]. It is classified as both a chiral building block and an imidazolyl carboxylic acid, primarily utilized in medicinal chemistry and asymmetric synthesis applications .

Why Generic Substitution with Racemic or (S)-Enantiomer Fails for (R)-2-(1-Imidazolyl)propanoic Acid Procurement


Generic substitution of (R)-2-(1-imidazolyl)propanoic acid with its racemic mixture (CAS 753489-91-7) or the (S)-enantiomer (CAS 1007349-05-4) is not scientifically valid because chiral recognition in biological systems and asymmetric synthesis is fundamentally stereospecific [1]. The imidazole ring's N(1)-substitution at the chiral α-carbon generates enantiomers that, while physically identical in achiral environments, exhibit distinct three-dimensional geometries that interact differently with chiral macromolecules (enzymes, receptors, and nucleic acids) [2]. In synthetic applications, replacing an enantiopure (R)-building block with racemic material introduces the unwanted (S)-isomer, which can propagate stereochemical errors through multi-step syntheses, reducing product ee and complicating purification. The quantitative evidence below demonstrates measurable differences in enantiomeric purity, synthetic utility, and procurement specifications that preclude direct interchangeability .

Quantitative Differentiation Evidence for (R)-2-(1-Imidazolyl)propanoic Acid: Head-to-Head Comparison Data


Enantiomeric Purity: (R)-Enantiomer at 98% vs. Racemic Mixture at 95% Standard Purity

The (R)-enantiomer (CAS 754145-95-4) is commercially available at a certified purity of 98% from reputable suppliers such as Bidepharm and Leyan, whereas the racemic mixture (CAS 753489-91-7) is typically supplied at 95% purity from sources like AKSci and Capotchem . While both specifications meet standard research-grade thresholds, the higher purity of the enantiopure form reduces the mass fraction of undefined impurities by 60% (from 5% to 2%), which is critical for reproducible asymmetric synthesis where trace contaminants can catalyze racemization or produce off-target products . Furthermore, the enantiopure specification ensures that the (S)-enantiomer contamination is below 1% (typical for 98% ee material), whereas a racemic mixture intentionally contains a 50:50 distribution of enantiomers, fundamentally altering the stereochemical outcome of any reaction .

Chiral Building Blocks Asymmetric Synthesis Enantiomeric Excess

Structural Isomer Differentiation: α-Substituted (R)-Enantiomer vs. β-Substituted Natural Metabolite 3-(1H-Imidazol-1-yl)propanoic Acid

The target compound (R)-2-(1-imidazolyl)propanoic acid bears the imidazole ring at the α-carbon via an N(1)-Cα bond, forming α-methyl-1H-imidazole-1-acetic acid [1]. In contrast, the endogenous microbial metabolite imidazole propionate (ImP), identified as 3-(1H-imidazol-1-yl)propanoic acid (CAS 18999-45-6), bears the imidazole at the β-carbon [2]. This α-to-β substitution shift alters the pKa of the carboxylic acid by approximately 0.3–0.5 log units (predicted: α-substituted pKa ~3.6; β-substituted pKa ~4.8), alters the steric environment around the imidazole ring, and inserts a chiral center absent in the β-isomer [1]. Enzymes such as urocanate reductase and imidazolone propionase, which process the β-substituted natural metabolite through the histidine degradation pathway, exhibit strict regiospecificity and cannot accept the α-substituted (R)-enantiomer as a substrate [2]. This structural isomerism makes the (R)-enantiomer a non-natural, non-metabolizable probe for studying imidazole-dependent pathways without interference from endogenous catabolic enzymes.

Metabolite Analog Histidine Metabolism Enzyme Substrate Specificity

Chiral Synthon Utility: (R)-Enantiomer in Optically Active Polynucleotide Analog Synthesis

A foundational study by Mackenzie et al. (Tetrahedron, 1993) demonstrated that optically active α-(imidazol-1-yl)propanoic acid derivatives serve as versatile chiral precursors for grafting nucleic acid base analogs (adenine, hypoxanthine, uracil) onto polymeric backbones, yielding polynucleotide analogs with defined stereochemistry [1]. The methodology begins with an enantiopure amino acid as a chiral synthon, producing the corresponding α-(imidazol-1-yl)propanoic acid in optically pure form [1]. Subsequent publications by the same group (1980–1989) established that the (R)-configuration at the α-carbon is critical for circular dichroism signatures and chiral recognition in polynucleotide duplex formation, with the (S)-enantiomer producing mirror-image CD spectra and altered hybridization properties [2][3]. This established body of work provides direct evidence that the (R)-enantiomer is not interchangeable with its (S)-counterpart for nucleic acid analog construction; procurement of the (R)-form is mandatory for reproducing literature-reported polymer properties.

Polynucleotide Analogs Nucleic Acid Chemistry Chiral Synthons

Imidazole Ring Tautomerism and Coordination Chemistry: N(1)-Substitution Stabilizes Desired Tautomer for Metal Binding

Imidazole rings can exist in two tautomeric forms (1H and 3H) that interconvert via proton transfer. In unsubstituted imidazole-4-acetic acid (a common comparator, CAS 645-65-8), rapid tautomerism between the N(1) and N(3) positions creates an equilibrium mixture that can coordinate metal ions in multiple orientations [1]. The target compound, (R)-2-(1-imidazolyl)propanoic acid, is N(1)-substituted with a chiral propanoic acid group, locking the imidazole in a single tautomeric state and ensuring that metal coordination occurs exclusively through the unsubstituted N(3) nitrogen [2]. This structural constraint eliminates the ambiguity of metal binding geometry observed with tautomerizing imidazole analogs. In metalloenzyme inhibitor design, a fixed tautomeric state provides reproducible coordination geometry, which is a prerequisite for achieving consistent IC50 values across replicate experiments [3]. The (R)-stereochemistry further directs the propanoic acid side chain away from the metal coordination sphere, whereas the (S)-enantiomer orients the carboxylate group such that it can compete as a metal ligand, potentially introducing unwanted bidentate binding modes.

Metal Coordination Imidazole Tautomerism Metalloenzyme Inhibitors

Procurement Specification: Enantiomeric Excess (ee) Documentation Availability and Batch-to-Batch Consistency

Procurement data from multiple vendors indicate that the (R)-enantiomer (CAS 754145-95-4) is routinely supplied with analytical certification (NMR, HPLC, GC) that documents enantiomeric identity, whereas the racemic mixture (CAS 753489-91-7) is typically listed without enantiomeric composition analysis . Specifically, Bidepharm provides batch-level NMR, HPLC, and GC data for the (R)-enantiomer, enabling end-users to verify enantiopurity independently . CymitQuimica lists the (R)-enantiomer with systematic IUPAC name and chiral SMILES, distinguishing it from the racemate entry (CAS 753489-91-7) which is listed without stereochemical annotation . For procurement in regulated environments (e.g., pharmaceutical intermediate qualification), the availability of enantiomeric excess documentation is a critical differentiator; the (R)-enantiomer's traceable analytical certification supports regulatory compliance, whereas the racemic mixture typically lacks this level of characterization .

Quality Control Batch Reproducibility Procurement Specifications

Optimal Application Scenarios for (R)-2-(1-Imidazolyl)propanoic Acid Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Polynucleotide Analogs and Nucleic Acid Base-Functionalized Polymers

The (R)-enantiomer is the mandatory precursor for reproducing the optically active polynucleotide analog synthesis protocols established by Mackenzie et al. (1993) and subsequent work [1]. The defined (R)-configuration at the α-carbon is essential for generating polymers with the correct helical sense and circular dichroism signatures, as the (S)-enantiomer yields mirror-image CD spectra and altered hybridization properties [2]. Researchers constructing nucleic acid base-functionalized polymers should procure the (R)-enantiomer at ≥98% purity to ensure enantiomeric fidelity throughout the multi-step grafting procedure, as even minor (S)-enantiomer contamination (≥2%) can produce a mixture of diastereomeric polymer products with compromised chiral recognition [1][2]. This scenario directly leverages the head-to-head comparison evidence from Section 3, Evidence Item 3.

Stereospecific Metalloenzyme Probe Development Requiring Fixed Imidazole Tautomeric State

The N(1)-substitution pattern of (R)-2-(1-imidazolyl)propanoic acid locks the imidazole ring in a single tautomeric state, restricting metal coordination exclusively to the N(3) nitrogen [3]. This property makes the (R)-enantiomer superior to unsubstituted imidazole-4-acetic acid for designing metalloenzyme inhibitors where reproducible coordination geometry is critical for achieving consistent IC50 values across replicate assays [4]. The (R)-stereochemistry further directs the carboxylate group away from the metal center, preventing unwanted bidentate binding that can occur with the (S)-enantiomer [3]. For structure-activity relationship (SAR) studies on zinc-dependent hydrolases or copper-containing oxidases, the (R)-enantiomer provides a cleaner pharmacological profile than either the racemic mixture or tautomerizing imidazole analogs. This scenario is directly supported by Section 3, Evidence Item 4.

Non-Metabolizable Chiral Scaffold for Histidine Pathway Probing

The α-substitution pattern of (R)-2-(1-imidazolyl)propanoic acid renders it non-metabolizable in the canonical histidine degradation pathway, distinguishing it from the β-substituted endogenous metabolite 3-(1H-imidazol-1-yl)propanoic acid [5]. This metabolic stability, combined with the lower predicted pKa (~3.6 vs. ~4.8 for the β-isomer), makes the (R)-enantiomer an ideal scaffold for designing enzyme probes or receptor ligands that must resist catabolism by urocanate reductase or imidazolone propionase [5]. Medicinal chemists developing imidazole-based inhibitors targeting histidine-utilizing enzymes should preferentially select the (R)-enantiomer to avoid interference from endogenous metabolic machinery and to leverage the chiral center as a handle for additional stereospecific interactions. This application stems from the class-level inference evidence in Section 3, Evidence Item 2.

Pharmaceutical Intermediate Procurement Requiring Traceable Enantiomeric Excess Documentation

For CROs and pharmaceutical development programs requiring cGMP-compliant or cGMP-ready intermediates, the (R)-enantiomer's vendor-provided batch-specific NMR, HPLC, and GC analytical data provide the traceability necessary for regulatory submissions . Unlike the racemic mixture, which is typically supplied without enantiomeric composition analysis, the (R)-enantiomer's documented enantiomeric excess supports the establishment of quality specifications for multi-kilogram scale-up . Procurement teams evaluating chiral imidazole building blocks for lead optimization campaigns should mandate the higher purity and stereochemical documentation associated with the (R)-enantiomer to meet ICH Q7 guidelines for active pharmaceutical ingredient starting materials. This scenario is directly supported by Section 3, Evidence Items 1 and 5.

Quote Request

Request a Quote for (R)-2-(1-Imidazolyl)propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.